molecular formula C12H16O3S B8297217 3-[(2,6-Dimethylphenoxy)methylthio]propanoic acid

3-[(2,6-Dimethylphenoxy)methylthio]propanoic acid

Cat. No. B8297217
M. Wt: 240.32 g/mol
InChI Key: KTDIUWGYAHJUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,6-Dimethylphenoxy)methylthio]propanoic acid is a useful research compound. Its molecular formula is C12H16O3S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2,6-Dimethylphenoxy)methylthio]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2,6-Dimethylphenoxy)methylthio]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[(2,6-Dimethylphenoxy)methylthio]propanoic acid

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

3-[(2,6-dimethylphenoxy)methylsulfanyl]propanoic acid

InChI

InChI=1S/C12H16O3S/c1-9-4-3-5-10(2)12(9)15-8-16-7-6-11(13)14/h3-5H,6-8H2,1-2H3,(H,13,14)

InChI Key

KTDIUWGYAHJUBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCSCCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 50-mL flask equipped with reflux condenser and a magnetic stirring bar was charged with 0.254 g (1 mmol) of methyl 3-[(2,6-dimethylphenoxy)methylthio]propanoate and 0.362 g (2 mmol) of trimethyltin hydroxide dissolved in 25 mL of 1,2-dichloroethane and was refluxed overnight under an argon atmosphere. The solvent was removed under reduced pressure, the organic residue was dissolved in 40 mL of ethyl acetate, extracted 3 times with 10 mL 5% HCl, then with 10 mL brine, and dried with anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the reddish residue was purified by normal-phase (COMBIFLASH) chromatography with a hexane/ethyl acetate (95:5, 7 minutes; 95:40, 15 minutes) to afford 0.2 g (83%) of 3-[(2,6-dimethylphenoxy)methylthio]propanoic acid 29. 1H NMR (400 MHz, CDCl3): 2.33 (s, 6H), 2.78-2.82 (t, 2H, J=7.2 Hz), 3.03-3.07 (t, 2H, J=7.2H), 4.99 (s, 2H), 6.94-7.04 (m, 3H), 10.98 (b, OH). MS (ESI): 241 [M+H]+; 263 [M+Na]+.
Name
methyl 3-[(2,6-dimethylphenoxy)methylthio]propanoate
Quantity
0.254 g
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reactant
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0.362 g
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reactant
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Quantity
25 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-([2,6-Dimethylphenoxy]methylthio)propanoic acid 29 was prepared by reaction of 2-(chloromethoxy)-1,3-dimethylbenzene with methyl 3-mercaptopropanoate followed by hydrolysis of the ester. 2-(Chloromethoxy)-1,3-dimethylbenzene: A three-necked, 500-mL flask equipped with thermometer, reflux condenser, argon inlet, and a magnetic stirring bar was charged with 6.12 g (0.05 mol) of 2,6-dimethylphenol, 100 mL dry tetrahydrofuran, and 4.0 g (0.1 mol) sodium hydroxide powder. The mixture was heated at 66° C. for 1 hour. The mixture was cooled to room temperature, and 98 mL (1.5 mol) of bromochloromethane was added. The suspension that formed was cooled to room temperature, filtered through CELITE, and the solvent was removed under reduced pressure. The oily residue was purified by vacuum distillation (1-1.5 torr, b.p., 66° C.) to afford an overall yield of 6.50 g (76%) of 2-(chloromethoxy)-1,3-dimethylbenzene. 1H NMR (400 MHz, CDCl3): 2.33 (s, 6H), 5.80 (s, 2H), 6.99-7.06 (m, 3H).
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0 (± 1) mol
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[Compound]
Name
ester
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0 (± 1) mol
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0 (± 1) mol
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6.12 g
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4 g
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100 mL
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98 mL
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Reaction Step Five

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